molecular formula C17H15FN2OS2 B2378638 2-(2-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide CAS No. 1421584-70-4

2-(2-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide

Cat. No.: B2378638
CAS No.: 1421584-70-4
M. Wt: 346.44
InChI Key: NLHMODVRBJMXDR-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a thiazole ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the thiophene group. The final step involves the coupling of the fluorophenyl group with the thiazole-thiophene intermediate under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-(2-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain diseases or conditions.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide include other thiazole and thiophene derivatives with fluorophenyl groups. Examples include:

  • 2-(2-fluorophenyl)-N-(thiazol-2-yl)acetamide
  • 2-(2-fluorophenyl)-N-(thiophen-2-yl)acetamide
  • 2-(2-fluorophenyl)-N-((4-methylthiazol-5-yl)methyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of both thiazole and thiophene rings, along with the fluorophenyl group, makes it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

2-(2-fluorophenyl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS2/c1-11-15(23-17(20-11)14-7-4-8-22-14)10-19-16(21)9-12-5-2-3-6-13(12)18/h2-8H,9-10H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHMODVRBJMXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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